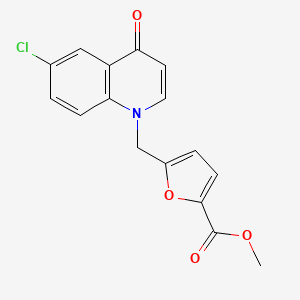
BZ-Gly-phe-arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BZ-Gly-phe-arg-OH, también conocido como benzoyl-glicil-fenilalanil-arginina, es un sustrato peptídico sintético comúnmente utilizado en la investigación bioquímica. Este compuesto es particularmente significativo en el estudio de las enzimas proteolíticas, que son enzimas que descomponen las proteínas mediante la hidrólisis de los enlaces peptídicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BZ-Gly-phe-arg-OH generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso comienza con la unión del aminoácido C-terminal a la resina, seguido de la adición paso a paso de aminoácidos protegidos. Cada aminoácido se acopla utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt). Después de que la cadena peptídica se ensambla completamente, se escinde de la resina y se desprotege para producir el producto final .
Métodos de producción industrial
En un entorno industrial, la producción de this compound se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan los pasos repetitivos de SPPS, lo que permite la síntesis eficiente y de alto rendimiento de péptidos. El uso de cromatografía líquida de alta resolución (HPLC) garantiza la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
BZ-Gly-phe-arg-OH sufre diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. La hidrólisis es la reacción más común, donde el enlace peptídico se escinde por enzimas proteolíticas, lo que resulta en la formación de fragmentos peptídicos más pequeños o aminoácidos individuales .
Reactivos y condiciones comunes
Hidrólisis: Catalizada por enzimas proteolíticas como la tripsina y la quimotripsina en condiciones fisiológicas (pH 7.4, 37 °C).
Oxidación: Puede inducirse utilizando agentes oxidantes como el peróxido de hidrógeno (H₂O₂) en condiciones controladas.
Principales productos formados
Los principales productos formados por la hidrólisis de this compound son fragmentos peptídicos más pequeños y aminoácidos libres, que se pueden analizar más a fondo utilizando técnicas como la espectrometría de masas .
Aplicaciones Científicas De Investigación
BZ-Gly-phe-arg-OH se utiliza ampliamente en la investigación científica, particularmente en los campos de la bioquímica, la biología molecular y la medicina. Sus aplicaciones incluyen:
Cinética enzimática: Se utiliza como sustrato para estudiar la actividad y especificidad de las enzimas proteolíticas.
Desarrollo de fármacos: Se emplea en ensayos de detección para identificar posibles inhibidores de las enzimas proteolíticas, que son objetivos para la intervención terapéutica en enfermedades como el cáncer y la inflamación.
Herramientas de diagnóstico: Se utiliza en ensayos de diagnóstico para medir la actividad enzimática en muestras clínicas, lo que ayuda en el diagnóstico de diversas enfermedades
Mecanismo De Acción
El mecanismo de acción de BZ-Gly-phe-arg-OH implica su interacción con el sitio activo de las enzimas proteolíticas. El sustrato peptídico se une al sitio activo de la enzima, donde sufre hidrólisis. Esta reacción es facilitada por la tríada catalítica de la enzima, que normalmente consta de residuos de serina, histidina y ácido aspártico. La hidrólisis del enlace peptídico da como resultado la liberación de fragmentos peptídicos más pequeños, que se pueden cuantificar para determinar la actividad enzimática .
Comparación Con Compuestos Similares
Compuestos similares
BZ-Gly-phe-lys-OH: Similar en estructura pero contiene lisina en lugar de arginina.
BZ-Gly-phe-ala-OH: Contiene alanina en lugar de arginina.
BZ-Gly-phe-tyr-OH: Contiene tirosina en lugar de arginina.
Singularidad
BZ-Gly-phe-arg-OH es único debido a la presencia de arginina, que imparte propiedades de unión específicas y reactividad con las enzimas proteolíticas. El grupo guanidino de la arginina mejora la interacción del sustrato con el sitio activo de la enzima, lo que lo convierte en un sustrato preferido para estudiar enzimas que escinden en residuos de arginina .
Propiedades
IUPAC Name |
2-[[2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRRZAUNABSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)
![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
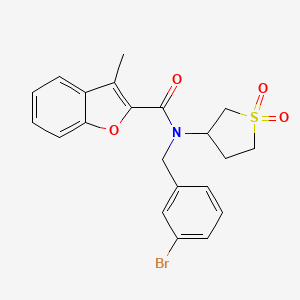
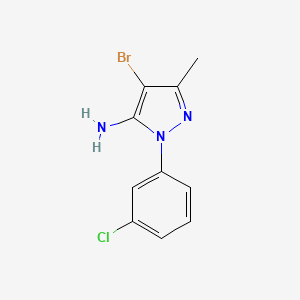
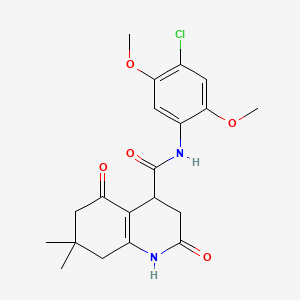
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)
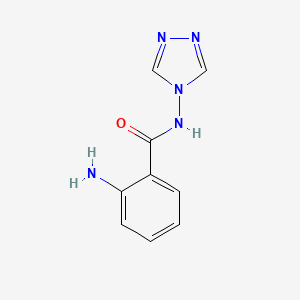
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)

